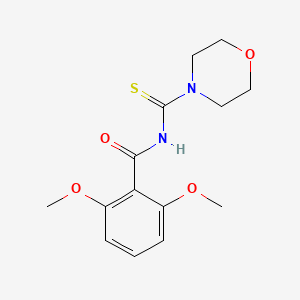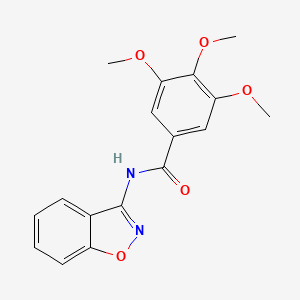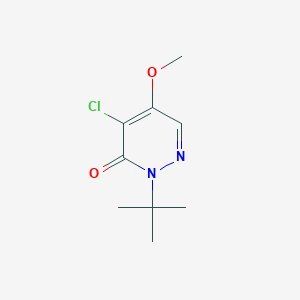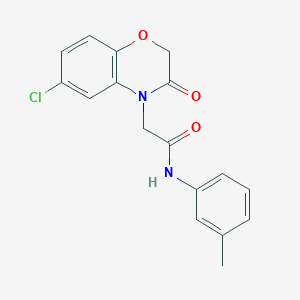
2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline, also known as MNQ, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. MNQ is a tetrahydroisoquinoline derivative that has been synthesized through different methods, and its mechanism of action and physiological effects have been studied extensively.
Mécanisme D'action
The mechanism of action of 2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline is not fully understood, but it has been shown to interact with various cellular targets. 2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to induce apoptosis in cancer cells by activating the caspase pathway. 2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to inhibit the production of pro-inflammatory cytokines by blocking the activation of NF-κB. 2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to scavenge free radicals by donating hydrogen atoms to reactive oxygen species.
Biochemical and Physiological Effects
2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to exhibit various biochemical and physiological effects. 2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to induce apoptosis in cancer cells, which leads to the inhibition of tumor growth. 2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to inhibit the production of pro-inflammatory cytokines, which leads to the reduction of inflammation. 2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to scavenge free radicals, which leads to the prevention of oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. 2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to be stable under various conditions, which makes it suitable for long-term storage and handling. 2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to be soluble in various solvents, which makes it suitable for different experimental conditions. 2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline can be synthesized through different methods, which makes it accessible for various research groups. However, 2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has some limitations for lab experiments, including its toxicity and potential side effects. 2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to exhibit toxicity in some cell lines, which requires caution in handling and dosing. 2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline may also exhibit potential side effects in vivo, which requires further investigation.
Orientations Futures
2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has several potential future directions for scientific research. 2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline can be further studied for its potential as an anticancer agent, as it has shown promising results in inducing apoptosis in cancer cells. 2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline can be further studied for its potential as an anti-inflammatory agent, as it has shown promising results in inhibiting the production of pro-inflammatory cytokines. 2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline can be further studied for its potential as an antioxidant agent, as it has shown promising results in scavenging free radicals. 2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline can also be further studied for its potential as a lead compound for drug discovery, as it has a unique chemical structure that can be modified for different applications.
Conclusion
2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. 2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has been synthesized through different methods, and its mechanism of action and physiological effects have been studied extensively. 2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has shown promising results in inducing apoptosis in cancer cells, inhibiting the production of pro-inflammatory cytokines, and scavenging free radicals. 2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. 2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has some limitations for lab experiments, including its toxicity and potential side effects. 2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has several potential future directions for scientific research, including its potential as an anticancer agent, anti-inflammatory agent, antioxidant agent, and lead compound for drug discovery.
Méthodes De Synthèse
2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has been synthesized through different methods, including the Pictet-Spengler reaction, the Friedlander synthesis, and the Vilsmeier-Haack reaction. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with an amine to form a tetrahydroisoquinoline. The Friedlander synthesis involves the reaction of an aryl ketone with an amine to form a tetrahydroisoquinoline. The Vilsmeier-Haack reaction involves the condensation of an amine with a formyl group to form an iminium ion, which then undergoes cyclization to form a tetrahydroisoquinoline. The synthesis of 2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has been achieved through the Pictet-Spengler reaction, which involves the condensation of 3-methyl-2-nitrobenzaldehyde with tetrahydroisoquinoline.
Applications De Recherche Scientifique
2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. 2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to exhibit antitumor, anti-inflammatory, and antioxidant activities. 2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has been studied for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells. 2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has also been studied for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines. 2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has been studied for its potential as an antioxidant agent, as it has been shown to scavenge free radicals.
Propriétés
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-(3-methyl-2-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-12-5-4-8-15(16(12)19(21)22)17(20)18-10-9-13-6-2-3-7-14(13)11-18/h2-8H,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXJGBPUASSWDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)N2CCC3=CC=CC=C3C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(aminosulfonyl)phenyl]-2-(benzylthio)acetamide](/img/structure/B5819856.png)


![1-(2,3-dimethylphenyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5819868.png)





![2-[5-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl]-1-naphthol](/img/structure/B5819928.png)

![N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenylglycine](/img/structure/B5819938.png)

![N-{3-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}cyclohexanecarboxamide](/img/structure/B5819954.png)